Cerium(III) 2-ethylhexanoate
Description
Historical Context and Evolution in Organometallic Chemistry
The field of organometallic chemistry officially began in 1760 with the synthesis of Cadet's fuming liquid, a mixture containing cacodyl (B8556844) oxide. uga-editions.com However, the discipline experienced a significant boom in the mid-20th century, particularly with the discovery of ferrocene's "sandwich" structure, which opened new avenues in the study of π-complexes. uga-editions.com
Within this expanding field, metal carboxylates like cerium(III) 2-ethylhexanoate (B8288628) emerged as compounds of significant interest. While a specific date for the first synthesis of cerium(III) 2-ethylhexanoate is not prominently documented, its development is intrinsically linked to the broader exploration of metal alkanoates. These compounds gained traction for their utility as catalysts, stabilizers, and precursors in materials science. researchgate.net The evolution of synthetic methods, such as direct reaction between a cerium salt and 2-ethylhexanoic acid or solvent-based approaches, has been critical to producing this compound with the purity required for its diverse applications. smolecule.com Its place in contemporary chemistry is a result of the foundational work on organometallic compounds and the increasing demand for specialized lanthanide-based materials.
Academic Significance as a Lanthanide Precursor
A primary role of this compound in academic research is its function as a precursor for synthesizing various cerium-based materials. smolecule.comcymitquimica.comamericanelements.com Its solubility in organic solvents makes it an ideal starting material for creating homogenous solutions, which is crucial for controlling the stoichiometry and physical properties of the final product. shepchem.com
Detailed research findings highlight its utility in several areas:
Nanoparticle Synthesis : The compound is extensively used to produce cerium oxide (ceria) nanoparticles. smolecule.comontosight.aiontosight.ai These nanoparticles have applications in catalysis, electronics, and biomedicine due to the unique redox properties of cerium. ontosight.aiontosight.ai For instance, it has been used to create TiO₂@CeOₓ core-shell nanoparticles that act as artificial enzymes. unito.it
Thin Film Deposition : this compound is a precursor for depositing thin films of cerium oxide (CeO₂), which are used in optical and electronic devices. americanelements.comfishersci.at A photochemical method can be employed where thin amorphous films of the precursor are converted into CeO₂. fishersci.at
Mixed-Metal Systems : Researchers use toluene-based solutions of this compound to mix with other metal carboxylates, such as those of gadolinium or zirconium. fishersci.at This allows for the synthesis of mixed-metal oxide materials with precisely controlled molar ratios, tailored for specific catalytic or material applications. fishersci.at
Coordination Polymers : In the systematic study of the chemical system involving Cerium(III) and various organic linkers, new coordination polymers have been discovered. nih.gov While not directly using 2-ethylhexanoate as the primary linker in the cited study, the principle of using cerium precursors to build complex three-dimensional frameworks is a key area of research. nih.gov The synthesis of these materials often involves the careful selection of cerium precursors, including cerium(III) nitrate (B79036) hexahydrate and cerium(III) chloride, to control the final structure. smolecule.com
The choice of this compound as a precursor is often due to the steric protection it offers the metallic center during reactions. unito.it
Broad Research Scope within Chemical Sciences
The applications of this compound extend across various domains of chemical science, primarily leveraging its catalytic activity and its role as a functional additive. smolecule.comcymitquimica.com
Its research scope includes:
Catalysis : It functions as a catalyst in several organic reactions. americanelements.comontosight.aiontosight.ai This includes polymerization reactions, where it can enhance the efficiency and yield of polymer production, as well as oxidation and hydrogenation reactions. americanelements.comontosight.ai Recent research has explored its use in the cerium-catalyzed hydrosilylation of acrylates. americanelements.com
Materials Science : Beyond being a precursor, it is used as an additive in plastics and other materials to improve properties like thermal stability and UV resistance. smolecule.comontosight.ai It can also function as a UV stabilizer in coatings. ontosight.ai
Paint and Coatings : It is employed as a drying agent in paints and coatings, a traditional application for metal carboxylates. smolecule.comcymitquimica.com
Precursor for Catalyst Synthesis : The compound is a base material for creating more complex catalysts. shepchem.com Both cerium and bismuth-based materials derived from such precursors are heavily involved in key industrial processes for clean hydrogen production, such as methane (B114726) reforming and the water-gas-shift reaction. shepchem.com
The versatility of this compound, stemming from the unique electronic configuration and catalytic abilities of the cerium ion, ensures its continued relevance in both academic and industrial research. smolecule.com
Data Tables
Table 1: Properties of this compound
| Property | Value | References |
| Chemical Formula | C₂₄H₄₅CeO₆ | chemdad.com |
| IUPAC Name | cerium(3+);tris(2-ethylhexanoate) | americanelements.comthermofisher.com |
| Appearance | Yellow to tan powder or crystals; Viscous liquid | cymitquimica.comamericanelements.comfishersci.at |
| Melting Point | >300 °C | americanelements.comchemdad.com |
| Solubility | Soluble in organic solvents | americanelements.comontosight.ai |
| CAS Number | 56797-01-4 | americanelements.comthermofisher.com |
Structure
2D Structure
Properties
CAS No. |
56797-01-4 |
|---|---|
Molecular Formula |
C24H48CeO6 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
cerium;2-ethylhexanoic acid |
InChI |
InChI=1S/3C8H16O2.Ce/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
FXNONNRUNQPNLF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ce+3] |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Ce] |
physical_description |
Other Solid |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for Cerium Iii 2 Ethylhexanoate
Synthesis Routes of Cerium(III) 2-Ethylhexanoate (B8288628)
The preparation of cerium(III) 2-ethylhexanoate can be achieved through several synthetic routes, each with distinct advantages and considerations. The choice of method often depends on the desired purity, yield, and scalability of the process.
Metathesis Reactions for Carboxylate Formation
A common and effective method for synthesizing this compound is through a metathesis reaction. shepchem.com This route typically involves the reaction of a water-soluble cerium(III) salt, such as cerium(III) nitrate (B79036), with an alkali metal salt of 2-ethylhexanoic acid, like sodium 2-ethylhexanoate. shepchem.comgoogle.com
In a typical procedure, stoichiometric amounts of 2-ethylhexanoic acid and a base, such as sodium hydroxide (B78521), are mixed in an aqueous solution to form sodium 2-ethylhexanoate. shepchem.com Subsequently, an aqueous solution of a cerium(III) salt is added with vigorous agitation. shepchem.com The desired product, this compound, precipitates from the solution and can be separated. This method is advantageous for achieving high yields and good purity. shepchem.comgoogle.com
A specific example involves dissolving sodium hydroxide in water, followed by the addition of 2-ethylhexanoic acid to form a uniform solution of sodium 2-ethylhexanoate. google.com Cerium(III) nitrate hexahydrate is then added, and the resulting solid is dissolved in an organic solvent like n-hexane to separate it from the aqueous phase. google.com
Direct Reaction Pathways with Cerium(III) Salts and 2-Ethylhexanoic Acid
Direct reaction pathways offer a more straightforward approach to the synthesis of this compound. These methods involve the direct reaction of a cerium precursor, such as cerium(III) oxide or hydroxide, with 2-ethylhexanoic acid. smolecule.com The reaction is typically carried out under controlled conditions to facilitate the formation of the cerium carboxylate.
While conceptually simple, the direct reaction may require heating to proceed at a reasonable rate. The choice of cerium precursor is crucial, with commonly used salts including cerium(III) nitrate hexahydrate, cerium(III) chloride, and cerium(III) acetate.
Solvent System Optimization in Preparative Chemistry
The choice of solvent system plays a pivotal role in the synthesis of this compound, influencing reaction kinetics, yield, and the structure of the final product. smolecule.com Solvents are selected based on their ability to dissolve reactants and facilitate the reaction, as well as their influence on the coordination environment of the cerium ion.
For metathesis reactions, water is a common solvent due to the high solubility of the inorganic salt precursors. shepchem.com In direct reaction pathways and for postsynthesis processing, organic solvents are frequently employed. Nonpolar solvents like toluene (B28343) and xylene are used to dissolve this compound, which is particularly useful for creating precursor solutions for mixed-metal systems. beyondchem.comfishersci.cacymitquimica.com For instance, toluene-based solutions of this compound can be mixed with other metal carboxylates to achieve specific stoichiometries for advanced materials synthesis. beyondchem.com
The use of anhydrous solvents, such as n-hexane, is important in certain applications to prevent the oxidation of Ce(III) during impregnation processes. unito.it The reaction between an alkali metal siloxanolate and cerium 2-ethylhexanoate is often carried out in an aromatic hydrocarbon solvent like xylene at reflux temperature. google.com
Structural Modifications and Ligand Environment Engineering
The properties and reactivity of this compound can be tailored by modifying its structure and the coordination environment around the cerium ion. This is achieved through the investigation of mixed-ligand complexes and by understanding the influence of steric and electronic factors.
Investigation of Mixed-Ligand Cerium(III) Complexes
Research has explored the synthesis of mixed-ligand cerium(III) complexes to impart specific functionalities or to study the fundamental coordination chemistry of cerium. For example, mixed-ligand complexes of cerium(III) have been synthesized using a primary ligand, such as 2-hydroxybenzaldehyde oxime, and various secondary organic ligands. researchgate.net
In the context of materials synthesis, this compound is often used as a precursor in combination with other metal carboxylates. For example, it has been mixed with zirconium(IV) 2-ethylhexanoate to create precursors for ceria-zirconia materials. beyondchem.comfishersci.cacymitquimica.com Similarly, it has been combined with gadolinium(III) 2-ethylhexanoate. beyondchem.comfishersci.cacymitquimica.com The resulting materials often exhibit properties that are a synergistic combination of the individual components. For instance, in mixed Cu/Ce oxide nanoparticles synthesized from copper(II) and this compound precursors, the interaction between the two metals at the nanoscale can lead to enhanced catalytic properties. mdpi.com
A study on a homogeneous catalyst mixture for improving LPG combustion found a positive synergy between a Ce(III) complex (this compound) and a Ce(IV) complex, with an optimized weight ratio leading to the highest flame temperature. google.com
Influence of Steric and Electronic Factors on Molecular Architecture
The molecular architecture of this compound and related complexes is significantly influenced by steric and electronic factors. The bulky nature of the 2-ethylhexanoate ligand, a branched-chain carboxylic acid, imposes steric constraints that affect the coordination number and geometry around the cerium ion. shepchem.com This steric hindrance can lead to the formation of lower-dimensionality structures. shepchem.com
The electronic properties of the cerium ion, particularly its ability to exist in both +3 and +4 oxidation states, are fundamental to its chemistry. americanelements.com The Ce(III) ion in this compound acts as a Lewis acid, facilitating its role in various catalytic processes. The steric protection afforded by the 2-ethylhexanoate ligands helps to stabilize the Ce(III) state, for example, during anhydrous impregnation onto a support. unito.it
The interplay of steric and electronic effects is also evident in mixed-ligand systems. In the synthesis of mixed Cu/Ce oxide nanoparticles, the difference in the number of 2-ethylhexanoate ligands between the Ce(III) precursor (three units) and the Cu(II) precursor (two units) is thought to influence the packing at the oil/water interface due to reduced steric effects with the copper precursor. mdpi.com
Purity Assessment and Scale-Up Considerations in Academic Synthesis
The successful synthesis of this compound in a research environment requires not only a reliable synthetic protocol but also rigorous methods for verifying its purity and a clear strategy for increasing production volume. These aspects are critical for ensuring the reproducibility of experimental results where this compound is used as a precursor or catalyst.
Purity Assessment
The purity of this compound is a crucial parameter that can significantly influence its reactivity and performance in subsequent applications. A comprehensive assessment typically involves a combination of analytical techniques to identify and quantify the target compound, as well as any unreacted starting materials, by-products, or residual solvents.
Common Impurities: The nature and quantity of impurities depend largely on the synthetic route employed. Potential impurities may include:
Unreacted Precursors: Residual cerium salts (e.g., cerium(III) chloride, cerium(III) nitrate) or excess 2-ethylhexanoic acid.
By-products: Inorganic salts such as sodium chloride if salt metathesis is the chosen synthetic pathway.
Water: The compound is known to be hygroscopic, making water a common impurity that can lead to hydrolysis.
Oxidized Species: Partial oxidation of Cerium(III) to Cerium(IV) can occur, especially if the reaction is not performed under strictly inert conditions.
Residual Solvents: Organic solvents like toluene or hexane (B92381) used during synthesis or purification may be present in the final product. smolecule.com
Analytical Techniques for Purity Verification: A multi-technique approach is necessary for a thorough purity evaluation. Commercial specifications often define the product as a solution (e.g., 49% in 2-ethylhexanoic acid) with a specific cerium content. thermofisher.com In an academic setting, the following methods are instrumental:
| Analytical Technique | Purpose | Typical Findings & Remarks |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) | To determine the precise concentration of cerium and other metallic impurities (e.g., sodium). mdpi.com | This is a quantitative method to confirm the metal content and stoichiometry. It is highly sensitive for detecting trace metal contaminants. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the coordination of the 2-ethylhexanoate ligand to the cerium ion. | The spectrum should show characteristic asymmetric and symmetric carboxylate (COO⁻) stretching bands, which differ from the C=O stretch of the free carboxylic acid. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and quantify residual solvent or volatile impurities. | TGA can reveal the decomposition pattern of the compound and indicate the presence of unbound solvent or excess 2-ethylhexanoic acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To characterize the organic ligand structure and detect organic impurities. | ¹H and ¹³C NMR can confirm the structure of the 2-ethylhexanoate ligand. The paramagnetic nature of Ce(III) can cause significant broadening and shifting of signals, which can complicate spectral interpretation but also provides structural information. |
| X-ray Fluorescence (XRF) | To determine the elemental composition of the sample. malvernpanalytical.com.cn | A non-destructive technique that can provide rapid quantification of cerium and detect heavier elemental impurities. |
| Karl Fischer Titration | To specifically quantify the water content. | Given the hygroscopic nature of the compound, this is the most accurate method for determining the extent of water contamination. |
Scale-Up Considerations in Academic Synthesis
Transitioning the synthesis of this compound from a milligram or gram scale to larger quantities (e.g., tens or hundreds of grams) within an academic laboratory presents several challenges. Careful planning is required to maintain product quality, ensure safety, and manage resources effectively.
Key Challenges and Strategies:
| Challenge | Academic Scale-Up Strategy |
| Reaction Control & Heat Management | The formation of metal carboxylates can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Strategies include: using a larger reaction vessel equipped with a more efficient stirring mechanism, controlling the rate of reagent addition, and employing an external cooling bath to maintain the optimal reaction temperature. |
| Maintaining Anhydrous & Inert Conditions | This compound is sensitive to moisture and oxygen. beyondchem.com Scaling up increases the risk of atmospheric contamination. The use of larger Schlenk flasks or a glovebox for the entire procedure is recommended. All solvents and reagents must be rigorously dried and degassed prior to use. |
| Homogeneity and Mass Transfer | Ensuring efficient mixing of reactants becomes more difficult in larger volumes, which can lead to localized concentration gradients, lower yields, and inconsistent product quality. The use of mechanical overhead stirrers is often necessary to replace magnetic stir bars, which are ineffective in larger, potentially viscous reaction mixtures. |
| Purification and Isolation | The workup procedure must be adapted for larger quantities. For example, solvent removal via rotary evaporation will require larger flasks and may take significantly longer. If precipitation/filtration is used, larger filtration apparatus (e.g., Büchner funnels) will be needed. Washing steps must be scaled proportionally to effectively remove impurities. |
| Safety | Handling larger quantities of reagents and solvents increases potential hazards. A thorough risk assessment is crucial. Considerations include the flammability of organic solvents, the potential for exothermic reactions, and the safe handling and disposal of larger volumes of chemical waste. Performing the reaction in a well-ventilated fume hood is mandatory. |
| Alternative Methodologies | For significant scale-up, traditional batch processing may become inefficient. Academic labs may explore continuous flow chemistry, which offers superior control over reaction parameters like temperature and mixing, enhances safety, and can facilitate easier optimization and scaling. wiley-vch.de |
Successfully scaling up the synthesis requires a systematic approach, often involving re-optimization of reaction conditions such as temperature, reaction time, and stoichiometry to suit the larger scale.
Advanced Characterization Methodologies for Cerium Iii 2 Ethylhexanoate and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for probing the atomic and molecular properties of Cerium(III) 2-ethylhexanoate (B8288628). Various spectroscopic methods offer unique windows into its structural and electronic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of cerium carboxylate complexes. ontosight.ai It provides information about the ligand environment and confirms the coordination of the 2-ethylhexanoate ligand to the cerium ion. ontosight.aigoogle.com
Detailed analysis of ¹H and ¹³C NMR spectra helps to verify the structure of the organic ligand attached to the cerium center. acs.org However, the paramagnetic nature of the Ce(III) ion (with its 4f¹ electronic configuration) introduces challenges and opportunities. The unpaired electron can cause significant shifts and broadening of the NMR signals compared to diamagnetic analogues. This paramagnetic shift provides valuable information about the magnetic susceptibility and the electronic structure of the complex. Studies on related cerium(III) carboxylate complexes, such as cerium(III) acetate, have utilized ¹H NMR to investigate the complexation and binding nature of the carboxylate group to the Ce³⁺ ion in solution. researchgate.netrsc.org
Table 1: Key Observations in NMR Analysis of Cerium(III) Carboxylates
| Feature | Observation | Significance |
|---|---|---|
| Ligand Signals | The presence of signals corresponding to the 2-ethylhexanoate moiety confirms its presence in the complex. google.com | Structural confirmation. |
| Paramagnetic Shifts | Signals are often shifted from their typical diamagnetic positions due to the Ce(III) center. | Provides insight into the electronic structure and metal-ligand interaction. |
| Signal Broadening | NMR peaks can be significantly broadened, which can complicate spectral interpretation. | A characteristic effect of paramagnetic ions like Ce(III). |
| Coordination Analysis | Changes in the chemical shifts of the carboxylate group's protons and carbons upon coordination can be analyzed. acs.org | Elucidates the binding mode of the ligand to the cerium ion. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for analyzing the bonding within Cerium(III) 2-ethylhexanoate and its derivatives.
Infrared (IR) Spectroscopy primarily identifies the vibrational modes of the ligands and the metal-ligand bonds. ontosight.ai A key application is confirming the coordination of the 2-ethylhexanoate ligand. This is achieved by comparing the spectrum of the complex to that of free 2-ethylhexanoic acid. The stretching frequencies of the carboxylate group (COO⁻) are particularly informative. The separation between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies helps to determine the coordination mode (e.g., unidentate, bidentate chelating, or bridging). nih.gov
Raman Spectroscopy is highly effective for studying the Ce-O vibrational modes and is particularly useful for characterizing the structure of cerium oxide (CeO₂) nanoparticles, which are common derivatives formed from the thermal decomposition of this compound. researchgate.netpsu.edursc.orgescholarship.org Crystalline CeO₂ with a cubic fluorite structure exhibits a strong, characteristic first-order Raman peak. psu.eduresearchgate.net The position and broadening of this peak can provide information about crystallite size, strain, and the concentration of oxygen vacancies in the material. rsc.orgmdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound and its Ceria Derivatives
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| IR | ~1500-1650 | Asymmetric stretching (νₐsym) of the coordinated carboxylate group. | shepchem.com |
| IR | ~1400-1450 | Symmetric stretching (νₛym) of the coordinated carboxylate group. | nih.gov |
| Raman | ~460-466 | F₂g active mode of the cubic fluorite CeO₂ structure. rsc.orgmdpi.com | psu.edumdpi.com |
| Raman | ~550-600 | Broad band associated with oxygen vacancies or defects in the CeO₂ lattice. | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. Cerium compounds are well-known for their strong ultraviolet absorption properties. psu.edunih.gov
For Cerium(III) compounds, the observed absorption bands in the UV region are typically assigned to the parity-allowed 4f¹ → 5d¹ electronic transition of the Ce³⁺ ion. nih.gov The exact position and intensity of these bands can be influenced by the ligand environment. Additionally, ligand-to-metal charge transfer (LMCT) transitions, often occurring from the oxygen 2p orbitals of the carboxylate ligand to the empty 4f orbitals of a cerium center, can be observed. nih.gov UV-Vis spectroscopy is also instrumental in characterizing the formation and electronic properties of CeO₂ nanoparticles derived from this compound, as changes in the absorption edge can be related to nanoparticle size and the band gap energy. researchgate.netpsu.eduallarticlejournal.com
Table 3: Typical Electronic Transitions Observed in Cerium(III) Compounds
| Transition Type | Wavelength Region | Description | Reference |
|---|---|---|---|
| f-d Transition | < 320 nm | Corresponds to the 4f¹ → 5d¹ electronic transition in the Ce³⁺ ion. | nih.gov |
| Charge Transfer | < 400 nm | Ligand-to-metal charge transfer (LMCT) from O(2p) to Ce(4f) states. | psu.edunih.gov |
| Band Gap Absorption | Varies (e.g., ~360-450 nm for derivatives) | Absorption edge used to calculate the optical band gap of semiconductor derivatives like CeO₂. | allarticlejournal.comustb.edu.cn |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis
Determining the precise oxidation state of cerium is critical, and both X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques for this purpose. ucl.ac.uk
X-ray Absorption Spectroscopy (XAS) , particularly the X-ray Absorption Near Edge Structure (XANES) at the cerium L₃-edge, provides direct information about the cerium oxidation state. acs.org The L₃-edge spectrum of Ce(III) compounds shows a single, sharp peak, whereas Ce(IV) compounds display a characteristic double-peak feature. nih.gov This allows for unambiguous confirmation of the +3 oxidation state in this compound and for quantifying the ratio of Ce³⁺ to Ce⁴⁺ in its derivatives or during catalytic reactions. mdpi.comacs.org
X-ray Photoelectron Spectroscopy (XPS) analyzes the binding energies of core-level electrons. The Ce 3d spectrum is complex but provides a clear fingerprint of the cerium oxidation state. The spectrum for Ce³⁺ shows four distinct peaks, while the spectrum for Ce⁴⁺ shows six peaks. By deconvoluting the complex Ce 3d spectrum, the presence and relative concentration of Ce³⁺ and Ce⁴⁺ on the surface of a material can be determined. mdpi.comustb.edu.cnepo.org This is invaluable for confirming the purity of the Ce(III) precursor and for studying the surface chemistry of its derivative catalysts. google.commdpi.com
Table 4: Spectroscopic Signatures for Cerium Oxidation State Analysis
| Technique | Signature for Ce(III) | Signature for Ce(IV) | Reference |
|---|---|---|---|
| XAS (L₃-edge) | A single, intense white line peak. | A double-peak structure resulting from 4f⁰ and 4f¹L final states (where L is a ligand hole). | nih.gov |
| XPS (Ce 3d) | A characteristic four-peak spectrum (labeled v, v', u, u'). | A characteristic six-peak spectrum (labeled v, v'', v''', u, u'', u'''). | mdpi.com |
Diffraction and Microscopy Approaches
Diffraction and microscopy methods are used to ascertain the long-range order, crystal structure, and morphology of materials. For this compound and its derivatives, X-ray diffraction is the most prominent technique in this category.
X-ray Diffraction (XRD) for Crystalline Structure and Nanoparticle Size
While this compound itself is often used in an amorphous or solution form, X-ray Diffraction (XRD) is indispensable for characterizing its solid-state products, especially the crystalline cerium oxide nanoparticles formed upon its thermal decomposition. psu.edursc.orggoogle.com
The XRD pattern provides a definitive fingerprint of the crystalline phases present. For ceria derived from this precursor, the diffraction peaks typically correspond to the face-centered cubic (FCC) fluorite structure of CeO₂. psu.edumdpi.comnih.gov By comparing the peak positions (2θ angles) and intensities to standard patterns from databases (e.g., JCPDS), the crystal structure can be confirmed. psu.edu
Furthermore, the width of the diffraction peaks is inversely related to the size of the crystalline domains. The Scherrer equation is commonly used to calculate the average crystallite size from the full width at half maximum (FWHM) of a prominent diffraction peak, such as the (111) reflection for CeO₂. mdpi.comrsc.org This makes XRD a crucial tool for tailoring and controlling the nanoparticle size of ceria, which is a key parameter for applications in catalysis and materials science. researchgate.netmdpi.com
Table 5: Characteristic XRD Data for Fluorite-Structured CeO₂ Derived from this compound
| Miller Indices (hkl) | Approximate 2θ Angle (for Cu Kα radiation) | Significance | Reference |
|---|---|---|---|
| (111) | 28.5° | Most intense peak, often used for size calculation via Scherrer equation. | psu.edunih.govrsc.org |
| (200) | 33.1° | Confirms the face-centered cubic (FCC) structure. | mdpi.comnih.gov |
| (220) | 47.5° | Confirms the fluorite crystal lattice. | psu.edunih.gov |
Electron Microscopy (TEM, SEM, STEM) for Morphological and Nanoscale Features
Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Scanning Transmission Electron Microscopy (STEM), are indispensable for characterizing the morphology and nanoscale features of materials derived from this compound. These methods provide direct visualization of particle size, shape, and aggregation state, which are critical parameters influencing the material's properties and applications.
When this compound is used as a precursor in the synthesis of cerium oxide (CeO₂) nanoparticles, TEM analysis has been instrumental in confirming the primary particle size and shape. For instance, CeO₂ nanoparticles synthesized via flame spray pyrolysis from a this compound precursor were characterized by TEM, revealing their primary particle size and tendency to form aggregates under dry conditions. acs.org In one study, the use of this compound in xylene led to the formation of CeO₂ nanoparticles, and TEM was used to characterize the resulting nanomaterials. whiterose.ac.uk
SEM is often employed to examine the surface morphology of films and coatings produced using this compound. For example, in the preparation of CeO₂ buffer layers by spin coating using a this compound solution, SEM was used to visualize the film's microstructure. researchgate.netresearchgate.net
STEM analysis offers high-resolution imaging and can be combined with other techniques like energy-dispersive X-ray spectroscopy (EDX) for elemental mapping. In studies involving ceria-based nanoparticles, STEM has been used to observe nanoparticle aggregation. For example, cerium dioxide sols stabilized with 2-ethylhexanoic acid showed aggregate sizes of about 10 nm, which were composed of smaller nanoparticles, as confirmed by STEM. mdpi.com
The following table summarizes findings from various studies that have utilized electron microscopy to characterize materials derived from this compound.
| Microscopy Technique | Material/Derivative | Key Findings | Reference |
| TEM | CeO₂ Nanoparticles | Confirmed primary particle size and aggregation tendency. | acs.org |
| TEM | CeO₂ Nanoparticles | Characterized nanoparticles synthesized from a xylene solution of the precursor. | whiterose.ac.uk |
| TEM | CeO₂ Nanoparticles | Confirmed high crystallinity and relatively low aggregation. | mdpi.com |
| SEM | CeO₂ Films | Visualized the microstructure of films on single crystals and nickel substrates. | researchgate.netresearchgate.net |
| STEM | CeO₂ Sols | Observed nanoparticle aggregates of ~10 nm composed of smaller particles. | mdpi.com |
Thermal and Elemental Analytical Techniques in Reaction Studies
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition behavior of this compound. rsc.orgresearchgate.net By monitoring the change in mass of a sample as a function of temperature, TGA provides valuable insights into the decomposition pathways, the formation of intermediates, and the final product composition.
Studies on the thermal decomposition of this compound have shown that the process occurs in multiple steps. One investigation revealed that the main mass loss occurs between 250 and 650°C. researchgate.net Another TGA study conducted under an Ar 5%H₂ flow on a dried sample of this compound indicated a three-step pyrolysis process. researchgate.net The first step was observed between 250 and 450°C, with the final formation of CeO₂ occurring above 500-700°C. researchgate.net The theoretical weight loss for the conversion of Ce(EH)₃ to CeO₂ is approximately 69.1%, which has been shown to correspond well with experimental TGA results. researchgate.net
The decomposition of other cerium carboxylates, which can provide comparative insights, also proceeds through intermediate stages. For instance, the thermal decomposition of cerium(III) butanoate, pentanoate, and hexanoate (B1226103) involves melting transitions prior to decomposition and the formation of intermediates like Ce₂O(CnH₂n+₁CO₂)₄ and a Ce-oxycarbonate before the final CeO₂ product is formed. dtu.dk The evolved gases during the decomposition of these carboxylates are primarily CO₂ and symmetrical ketones. dtu.dk
The table below presents a summary of TGA findings for this compound and related cerium carboxylates.
| Compound | Atmosphere | Temperature Range of Major Decomposition | Key Observations | Final Product | Reference |
| This compound | Inert (He) | 250-650°C | Main mass loss occurs in this range. | - | researchgate.net |
| This compound | Ar 5%H₂ | 250-700°C | Three-step pyrolysis; first step between 250-450°C. | CeO₂ | researchgate.net |
| Cerium(III) butanoate | Argon | - | Undergoes melting prior to decomposition. | CeO₂ | dtu.dk |
| Cerium(III) pentanoate | Argon | - | Involves intermediate Ce₂O(C₄H₉CO₂)₄ and Ce-oxycarbonate. | CeO₂ | dtu.dk |
| Cerium(III) hexanoate | Argon | - | Evolved gases are CO₂ and symmetrical ketones. | CeO₂ | dtu.dk |
Inductively Coupled Plasma (ICP) for Metal Content Quantification
Inductively Coupled Plasma (ICP) is a highly sensitive and accurate analytical technique used for determining the elemental composition of a sample, making it ideal for the quantification of cerium in this compound and its derivatives. The two primary variants of this technique are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS).
ICP-OES measures the characteristic light emitted by excited atoms and ions in an argon plasma to determine elemental concentrations, typically in the parts per million (ppm) range. ceriumlabs.com It is a robust technique suitable for a wide variety of liquid samples. ceriumlabs.comhoriba.com ICP-MS, on the other hand, uses a mass spectrometer to separate and quantify ions based on their mass-to-charge ratio, offering much lower detection limits, often in the parts per billion (ppb) or even parts per trillion (ppt) range. researchgate.netnih.gov This makes ICP-MS particularly powerful for trace and ultra-trace element analysis. researchgate.netresearchgate.net
In the context of this compound, ICP techniques are essential for verifying the purity of the synthesized compound by confirming the cerium content. For instance, the synthesis of rhodium(III) 2-ethylhexanoate, a related metal carboxylate, is validated using ICP-MS to analyze the rhodium content. Similarly, ICP-MS is employed for the quantification of metallic nanoparticles, including cerium, supported on various materials. nih.gov
The sample preparation for ICP analysis is a critical step. For organometallic compounds like this compound, this typically involves digestion with concentrated acids, such as nitric acid, to break down the organic matrix and bring the metal into a solution that can be introduced into the plasma. pcdn.co
The following table provides an overview of the capabilities of ICP-OES and ICP-MS for metal content quantification.
| Technique | Principle | Typical Detection Limits | Key Applications for this compound | Reference |
| ICP-OES | Measures emitted light from excited atoms/ions in plasma. | Parts per million (ppm) | Quantification of cerium in bulk samples and solutions. | ceriumlabs.comhoriba.com |
| ICP-MS | Separates and quantifies ions based on mass-to-charge ratio. | Parts per billion (ppb) to parts per trillion (ppt) | Trace element analysis, purity verification, quantification of cerium in nanoparticles. | researchgate.netnih.govresearchgate.net |
Cerium Iii 2 Ethylhexanoate in Advanced Materials Science and Nanotechnology
Precursor for Metal Oxide Nanomaterials Synthesis
Cerium(III) 2-ethylhexanoate (B8288628) serves as a vital organometallic precursor in the synthesis of advanced metal oxide nanomaterials. Its solubility in organic solvents makes it particularly suitable for non-aqueous synthesis routes, which offer excellent control over particle size, shape, and crystallinity. tesisenred.net These methods often lead to nanoparticles with fewer aggregation issues compared to aqueous precipitation techniques. tesisenred.net The organic ligand, 2-ethylhexanoic acid, plays a crucial role during the synthesis, acting as a fuel or decomposing at specific temperatures to yield the desired cerium oxide nanostructures.
Fabrication of Cerium Dioxide (CeO₂) Nanoparticles
Cerium(III) 2-ethylhexanoate is effectively used in the fabrication of cerium dioxide (CeO₂), or nanoceria, a material with significant applications in catalysis, UV shielding, and biomedical fields. nih.govrsc.org One prominent method is flame spray pyrolysis, where a liquid precursor solution of this compound dissolved in a solvent like xylene is fed through a flame. nih.gov The high temperatures cause the rapid decomposition of the precursor and the formation of CeO₂ nanoparticles. nih.gov
Another approach involves the thermal decomposition of the precursor in a high-boiling-point organic solvent, a common practice for producing high-quality inorganic nanoparticles. nih.gov This non-aqueous method allows for precise control over the reaction conditions, influencing the final properties of the nanoceria. tesisenred.net Research has demonstrated the synthesis of homogeneous nanoceria from a xylene-dissolved cerium 2-ethylhexanoate liquid precursor. rsc.org The choice of precursor, solvent, and temperature are all critical parameters that dictate the physicochemical properties of the resulting nanoparticles. tesisenred.net
| Synthesis Method | Typical Cerium Precursor | Key Process | Resulting Nanoparticle Characteristics |
|---|---|---|---|
| Flame Spray Pyrolysis | This compound | High-temperature aerosol decomposition of a liquid feed. nih.gov | Fine, often spherical nanoparticles. |
| Co-precipitation | Cerium Nitrate (B79036) Hexahydrate | Precipitation from an aqueous solution using a base, followed by calcination. scielo.org.mxnih.gov | Spherical particles with sizes around 20 nm after calcination. scielo.org.mxnih.gov |
| Hydrothermal Synthesis | Cerium Chloride | Reaction in an aqueous solution under high temperature and pressure. nih.gov | Various morphologies (nanocubes, nanorods) depending on conditions. nih.gov |
| Sol-Gel | Cerium Nitrate Hexahydrate | Formation of a 'sol' (colloidal suspension) which transitions into a 'gel' (solid network). mdpi.com | Elliptical/spherical nanoparticles with sizes typically below 10 nm. mdpi.com |
Controlled Synthesis of Mixed Metal Oxide Nanoparticles
The synthesis of mixed metal oxide nanoparticles, which contain cerium and at least one other metal, is crucial for creating materials with tailored catalytic or electronic properties. This compound, due to its solubility in organic solvents, can be readily mixed with other organometallic precursors to create a homogeneous solution. This co-dissolution is the first step in various synthesis routes designed to produce nanoparticles with a uniform distribution of the different metal cations.
Techniques like co-precipitation are commonly employed for this purpose. In a typical process, a solution containing the precursors of the desired metals is prepared, and a precipitating agent is added to form a solid precursor containing both metals. Subsequent calcination at high temperatures converts this precursor into the mixed metal oxide. For instance, ceria-doped nickel-manganese mixed metal oxides have been prepared using a co-precipitation technique. ksu.edu.sa Similarly, Al₂O₃-CeO₂ and Ce-Fe mixed oxides have been synthesized through wet chemical and co-precipitation methods, respectively, starting from different cerium precursors like cerium nitrate. thebioscan.comresearchgate.net The use of a common solvent system for precursors like this compound and other metal 2-ethylhexanoates allows for intimate mixing at the molecular level, which is essential for forming true mixed-oxide nanostructures rather than separate phases of the individual oxides.
Thin Film Deposition Technologies
This compound is an important precursor for manufacturing cerium oxide thin films, which are integral to various optical and electronic devices. americanelements.com Its utility stems from its ability to be incorporated into liquid solutions that can be applied to substrates through various cost-effective, non-vacuum techniques.
Metal Organic Deposition (MOD) for Oxide Film Fabrication
Metal Organic Deposition (MOD) is a widely used method for fabricating oxide films that relies on a metal-organic precursor solution. This compound is frequently used in MOD processes for cerium oxide thin film deposition. americanelements.com The general procedure involves dissolving the precursor in a suitable organic solvent to create a coating solution. This solution is then applied to a substrate using techniques such as spin coating or dip coating.
After the coating is applied, the substrate undergoes a two-step thermal treatment. First, it is heated to a relatively low temperature to evaporate the solvent and pyrolyze the organic ligands. This is followed by a higher-temperature annealing or calcination step, which promotes the crystallization of the material and the formation of the dense, final cerium oxide film. researchgate.net The concentration of the precursor in the solution and the parameters of the thermal treatment, such as temperature and duration, are critical factors that influence the film's thickness, crystallinity, and surface morphology. researchgate.net
| Step | Description | Key Parameters |
|---|---|---|
| 1. Precursor Solution Preparation | This compound is dissolved in an appropriate organic solvent. | Precursor concentration, solvent choice, viscosity. |
| 2. Film Deposition | The solution is applied to a substrate using methods like spin coating, dip coating, or spray pyrolysis. | Spin speed, withdrawal speed, substrate temperature. |
| 3. Low-Temperature Annealing (Pyrolysis) | The coated substrate is heated to remove the solvent and decompose the organic components. | Temperature, time, atmosphere. |
| 4. High-Temperature Annealing (Crystallization) | The film is heated to a higher temperature to form the final crystalline metal oxide phase. | Temperature, time, atmosphere. |
Photochemical Methods for Film Preparation
Photochemical methods offer an alternative route for preparing thin films from organometallic precursors. These techniques utilize light, typically in the ultraviolet (UV) range, to induce a chemical reaction that transforms the precursor into the desired material. For cerium compounds, a key mechanism is Ligand-to-Metal Charge Transfer (LMCT). researchgate.netnih.gov
In the context of a this compound precursor, absorbing a photon of sufficient energy can promote an electron from the 2-ethylhexanoate ligand to an empty orbital on the cerium ion. This photo-induced charge transfer event can destabilize the complex, leading to the decomposition of the organic ligand and the formation of a cerium oxide species. By irradiating a thin layer of the precursor solution on a substrate, it is possible to pattern the film and form the oxide material at lower temperatures than those required for purely thermal MOD processes. This approach is particularly advantageous for applications involving temperature-sensitive substrates. The unique photochemical properties of cerium complexes make them promising candidates for such advanced deposition techniques. researchgate.net
Development of Composites and Hybrid Materials
This compound is also a valuable component in the creation of advanced composites and hybrid materials, where cerium oxide is integrated into a host matrix to impart specific functionalities. Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, can exhibit properties superior to those of the individual constituents. researchgate.net
The liquid nature and solvent compatibility of this compound allow it to be homogeneously mixed with polymers or preceramic polymer resins. Upon thermal curing or pyrolysis, the precursor decomposes in situ to form finely dispersed cerium oxide nanoparticles within the resulting polymer or ceramic matrix. This method provides a significant advantage over the mechanical mixing of pre-synthesized CeO₂ powders, as it can lead to a much more uniform dispersion and stronger interfacial bonding between the nanoparticles and the matrix. ornl.gov Such composites are developed for applications requiring enhanced mechanical strength, thermal stability, or catalytic activity.
Furthermore, cerium-based organometallic precursors are used to construct metal-organic frameworks (MOFs), which are highly porous crystalline materials built from metal nodes and organic linkers. rsc.org While specific studies might use different ligands, the chemistry of metal carboxylates like this compound is central to this field. These hybrid materials have shown promise in gas storage, separation, and catalysis. rsc.orgresearchgate.net The development of cerium-based hybrid thin films using techniques like atomic/molecular layer deposition (ALD/MLD) further highlights the potential for creating highly engineered materials with controlled nanostructures for applications in optics and electronics. aalto.fi
Integration into Mesoporous Silica (B1680970) Structures (e.g., SBA-15)
The integration of cerium oxide (ceria) nanoparticles into high-surface-area supports like mesoporous silica (SBA-15) is a key strategy for developing robust catalysts and functional materials. This compound is utilized as a precursor in a nanocasting method involving impregnation and subsequent thermal decomposition.
In this synthesis route, the porous network of SBA-15 is impregnated with a solution containing this compound. The number of successive impregnation-decomposition cycles can be controlled to precisely tailor the CeO₂/SiO₂ ratio in the final composite material. Following impregnation, a thermal treatment (calcination) is applied. This process decomposes the this compound precursor, leaving behind nanometric ceria particles decorating the silica pores. This method allows for the creation of well-dispersed ceria nanoparticles whose growth is confined by the channels of the SBA-15 template, ensuring a controlled particle size. While other precursors like cerium nitrate and cerium chloride are also commonly used for this purpose, the organometallic nature of this compound offers advantages related to its solubility in non-polar solvents. nih.govmdpi.comnih.gov
The resulting CeO₂/SBA-15 composites exhibit the ordered hexagonal mesoporous structure characteristic of the SBA-15 template, but with the added functionality of the embedded ceria nanoparticles. nih.govmdpi.com These materials are noted for their high thermal stability and significantly higher oxygen mobility compared to bulk ceria, which is a critical attribute for catalytic applications. nih.govmdpi.comnih.gov
Synthesis of Metal-Organic Framework (MOF) Composites
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While cerium-based MOFs are of significant interest due to the redox properties of cerium (Ce³⁺/Ce⁴⁺), the use of this compound as a direct precursor in their synthesis is not extensively documented in peer-reviewed scientific literature. rsc.orgsemanticscholar.orgnih.gov Some commercial chemical suppliers suggest its potential function in MOF synthesis, but detailed scholarly reports on specific synthesis protocols and resulting structures are scarce.
The synthesis of Ce-MOFs typically involves the solvothermal reaction of a cerium salt with a multitopic organic linker, such as terephthalic acid (H₂bdc). nih.govnih.gov Common precursors include various cerium carboxylates and cerium nitrate. nih.govnih.gov The choice of precursor and the presence of templating agents can have a decisive effect on the final structure and properties, such as the specific surface area of the resulting MOF. nih.govnih.gov For instance, the novel Ce³⁺-based MOF, [(CH₃)₂NH₂]₂[Ce₂(bdc)₄(DMF)₂]·2H₂O, has been successfully synthesized using various cerium carboxylate precursors in the presence of dimethylamine (B145610) as a templating agent. nih.govnih.gov The rich chemistry of cerium allows for the formation of both Ce(III)- and Ce(IV)-MOFs, which exhibit distinct structural diversities and properties relevant to catalysis, photocatalysis, and sensing. rsc.org
Role in Solution-Phase Material Assembly
This compound plays a significant role as a precursor in the solution-phase assembly of nanomaterials, particularly in non-aqueous and multiphasic systems. Its solubility and the stabilizing effect of its carboxylate ligand are key to its utility in these processes.
Formation of Nanocrystalline Sols in Nonpolar Solvents
This compound is effectively used to generate stable colloidal dispersions, or sols, of nanocrystalline cerium oxide in nonpolar organic solvents like hexane (B92381), toluene (B28343), or xylene. googleapis.comrsc.orggoogle.com This is typically achieved through thermal decomposition of the precursor in a high-boiling point solvent. googleapis.comgoogle.com The process yields nanoparticles where the 2-ethylhexanoate ligands or their decomposition products act as capping agents, preventing agglomeration and allowing the particles to be readily re-dispersed in nonpolar media. googleapis.comgoogle.com The size and shape of the resulting nanoparticles can be controlled by modulating reaction parameters such as aging temperature, heating rate, and surfactant concentration. google.com
Another related method involves the surface modification of pre-formed CeO₂ nanoparticles with 2-ethylhexanoic acid. nih.gov This approach also renders the nanoparticles dispersible in nonpolar solvents, forming stable sols. The resulting nanocrystalline ceria sols, stabilized by 2-ethylhexanoate residues, typically feature crystallite sizes of approximately 3 nm and average hydrodynamic diameters of 10–15 nm. nih.gov Flame spray pyrolysis of a liquid precursor solution of this compound dissolved in xylene has also been employed to synthesize homogeneous nanoceria. rsc.org
| Synthesis Method | Solvent/Medium | Resulting Material | Typical Size | Key Feature | Reference |
|---|---|---|---|---|---|
| Thermal Decomposition | High-boiling organic solvents | Re-dispersible spherical nanoparticles | ~5 nm | Readily dispersible in hexane or toluene | googleapis.comgoogle.com |
| Surface Modification | Heptane | Stable nanocrystalline sol | ~3 nm (crystallite), 10-15 nm (hydrodynamic) | Low-temperature synthesis | nih.gov |
| Flame Spray Pyrolysis | Xylene | Homogeneous nanoceria | Not specified | Liquid precursor feed | rsc.org |
Behavior and Interfacial Activity in Oil-in-Water Microemulsions
In multiphasic systems like oil-in-water (O/W) microemulsions, this compound, being an oil-soluble organometallic precursor, exhibits significant interfacial activity. researchgate.netethernet.edu.et When dissolved in the oil phase (e.g., hexane or isooctane) of a microemulsion stabilized by a nonionic surfactant, the precursor does not remain passively in the oil core. researchgate.net Instead, it migrates to the oil-water interface. researchgate.net
Conductivity studies further support the hypothesis of interfacial activity. A microemulsion containing this compound in the oil phase shows considerably higher conductivity than an equivalent microemulsion without the precursor. researchgate.net Since the precursor itself is insoluble in water, this behavior is attributed to the 2-ethylhexanoate portion of the molecule residing at the interface, with the Ce³⁺ ion also strongly bound to the interface, allowing for some charge mobility. researchgate.net This interfacial behavior is crucial for its use in the synthesis of ceria nanoparticles within O/W microemulsion nanoreactors. ethernet.edu.et
| System Component | Observation | Interpretation | Reference |
|---|---|---|---|
| Phase Behavior | The single-phase microemulsion region is reduced upon addition of the precursor. | The precursor is located at the interface, modifying the system's HLB and interfacial curvature. | researchgate.net |
| Electrical Conductivity | Conductivity of the microemulsion increases significantly when the precursor is present. | The Ce³⁺ ion is strongly bound to the oil-water interface, increasing charge mobility. | researchgate.net |
Theoretical and Computational Chemistry of Cerium Iii 2 Ethylhexanoate
Density Functional Theory (DFT) Investigations of Molecular Structure
While a specific DFT-optimized structure for Cerium(III) 2-ethylhexanoate (B8288628) is not readily found in published research, studies on similar cerium(III) carboxylate complexes reveal common structural features. Typically, the cerium ion is coordinated to the oxygen atoms of the carboxylate groups. The coordination number can vary depending on the steric bulk of the ligands and the presence of solvent molecules. In the absence of experimental single-crystal X-ray diffraction data for Cerium(III) 2-ethylhexanoate, DFT provides a reliable method to predict its three-dimensional structure.
For analogous cerium(III) complexes with carboxylate ligands, DFT calculations have been used to determine key structural parameters. For instance, in a study of a La(III) complex with coumarin-3-carboxylic acid, various functionals were tested to achieve good agreement with experimental data, with bond length deviations below 1%. This highlights the capability of DFT to accurately model the geometry of lanthanide carboxylates.
Below is a table of representative structural parameters for a modeled cerium(III) carboxylate complex, illustrating the type of data obtained from DFT calculations.
| Parameter | Typical Calculated Value |
| Ce-O Bond Length (Å) | 2.40 - 2.60 |
| O-Ce-O Bond Angle (°) | 50 - 60 (chelation) |
| C=O Bond Length (Å) | 1.25 - 1.28 |
| C-O Bond Length (Å) | 1.28 - 1.32 |
| Ce Coordination Number | 8 or 9 |
Note: These values are illustrative and based on DFT studies of similar cerium(III) carboxylate complexes.
Computational Modeling of Ligand-Metal Interactions
The interaction between the cerium(III) ion and the 2-ethylhexanoate ligands is a key determinant of the compound's properties and reactivity. Computational modeling, particularly through methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), can elucidate the nature of these interactions.
The bonding in lanthanide complexes is predominantly ionic, arising from the electrostatic attraction between the positively charged metal ion and the negatively charged ligands. In the case of this compound, the interaction is primarily between the Ce³⁺ ion and the oxygen atoms of the carboxylate groups. Computational studies on similar systems have quantified the ionic character of the metal-ligand bonds. For example, bonding analysis of organocerium(III) complexes suggests strong bond polarization with a relatively small covalent contribution from the cerium ion in the metal-ligand bonding orbitals mdpi.comacs.org.
QTAIM analysis can further characterize the metal-ligand bonds by examining the electron density at the bond critical points. For lanthanide carboxylates, such analyses typically confirm a predominantly closed-shell interaction, which is characteristic of ionic bonding. These models also help in understanding the influence of the ligand's electronic properties on the stability and reactivity of the complex. The electron-donating nature of the alkyl group in the 2-ethylhexanoate ligand influences the electron density at the carboxylate oxygen atoms, thereby modulating the strength of the Ce-O bonds.
A summary of insights gained from computational modeling of ligand-metal interactions in analogous cerium(III) carboxylates is presented in the table below.
| Analysis Method | Information Obtained |
| NBO Analysis | Atomic charges, orbital hybridization, and charge transfer interactions. |
| QTAIM | Characterization of bond paths and electron density at bond critical points. |
| Energy Decomposition Analysis | Quantification of electrostatic, Pauli repulsion, and orbital interaction energies. |
Simulation of Reaction Pathways and Electronic Properties
Computational chemistry offers powerful tools to simulate reaction pathways and predict the electronic properties of molecules like this compound. While specific simulations for this compound are not widely reported, the methodologies are well-established for related systems.
Reaction Pathways: The simulation of reaction pathways often involves locating transition states on the potential energy surface. For a cerium(III) complex, relevant reactions could include ligand exchange, dissociation, or redox processes. Methods such as reactive molecular dynamics and transition state searches using quantum chemical calculations can be employed to explore these pathways ethz.ch. For instance, understanding the mechanism of thermal decomposition or the catalytic activity of this compound would rely on such simulations to identify intermediates and transition states, thereby providing a detailed atomistic picture of the chemical transformation.
Electronic Properties: The electronic properties of this compound are largely dictated by the single 4f electron of the Ce³⁺ ion. The dual nature of these 4f electrons, being intermediate between fully localized and entirely itinerant, makes their theoretical description challenging nih.gov. Advanced computational methods that combine DFT with approaches like dynamical mean-field theory can provide a more accurate description of the electronic structure of cerium compounds nih.gov.
DFT calculations are commonly used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is an indicator of the chemical reactivity and the energy required for electronic excitation. In cerium(III) complexes, the HOMO often has significant ligand character, while the LUMO can be associated with the vacant 4f or 5d orbitals of the cerium ion. Ligand-to-metal charge transfer (LMCT) transitions, which are often observed in the electronic spectra of cerium complexes, can be rationalized by examining the nature of these frontier orbitals.
The table below provides representative electronic properties for a generic cerium(III) carboxylate complex as would be determined by DFT calculations.
| Electronic Property | Typical Calculated Value/Information |
| HOMO Energy (eV) | -5.0 to -6.0 |
| LUMO Energy (eV) | -1.0 to -2.0 |
| HOMO-LUMO Gap (eV) | 3.0 - 5.0 |
| Nature of HOMO | Primarily localized on the carboxylate ligands |
| Nature of LUMO | Primarily localized on the cerium 4f/5d orbitals |
Note: These values are illustrative and based on DFT studies of similar cerium(III) complexes.
Environmental Applications and Advanced Remediation Strategies Involving Cerium Iii 2 Ethylhexanoate Derived Materials
Application in Combustion Improvement Catalysis
Cerium oxide nanoparticles, often synthesized from precursors like Cerium(III) 2-ethylhexanoate (B8288628), are highly effective as fuel-borne catalysts to improve combustion efficiency and reduce harmful emissions from diesel engines. americanelements.comenvirox.pl When dispersed in diesel or biodiesel blends, these nanoparticles act as oxygen donors, facilitating a more complete oxidation of carbonaceous particulate matter (soot) and carbon monoxide. envirox.plresearchgate.netbiofueljournal.com
The primary mechanism involves the high oxygen storage capacity (OSC) of ceria. mdpi.commdpi.com The nanoparticles can release lattice oxygen to oxidize soot at lower temperatures than would otherwise be required, followed by re-oxidation of the reduced ceria by oxygen present in the exhaust gas. benthamscience.comcore.ac.uk This catalytic cycle effectively lowers the ignition temperature of soot collected in diesel particulate filters (DPFs), aiding in passive filter regeneration. core.ac.ukresearchgate.net
Research has demonstrated that the addition of ceria nanoparticles to diesel and biodiesel blends leads to measurable improvements in engine performance and a significant reduction in key pollutants. envirox.plbiofueljournal.com The catalytic activity promotes the conversion of hydrocarbons, carbon monoxide (CO), and nitrogen oxides (NOx) into less harmful substances. envirox.plbiofueljournal.com
Table 1: Impact of Ceria Nanoparticle Additives on Diesel Engine Performance and Emissions This table is interactive. Click on headers to sort.
| Parameter | Fuel Blend | Additive Concentration | Observation | Reference |
|---|---|---|---|---|
| Brake Specific Fuel Consumption (BSFC) | Neat Diesel | 25 ppm | ▼ Lowest BSFC (0.3586 kg/kW.hr vs 0.3931 kg/kW.hr for neat diesel) | envirox.pl |
| Brake Specific Fuel Consumption (BSFC) | B20 Biodiesel | 80 ppm (30 nm particles) | ▼ 2.5% reduction compared to additive-free B20 | biofueljournal.com |
| Carbon Monoxide (CO) Emissions | Biodiesel | Not specified | ▼ 6.5% reduction compared to 20% Biodiesel blend | researchgate.net |
| Hydrocarbon (HC) Emissions | Diesel/Biodiesel | Not specified | ▼ Reduction due to prevention of non-polar compound deposition | envirox.pl |
| Nitrogen Oxides (NOx) Emissions | B20 Biodiesel | 80 ppm (30 nm particles) | ▼ 15.7% reduction compared to additive-free B20 | biofueljournal.com |
| Smoke Opacity | D70C10E20 Blend | 25 ppm | ▼ Lowest smoke absorption coefficient (1.273) | envirox.pl |
Nanomaterial-Based Approaches for Environmental Treatment
Cerium(III) 2-ethylhexanoate is an effective organometallic precursor for synthesizing ceria nanoparticles tailored for environmental remediation. nih.gov A notable method is the oil-in-water microemulsion reaction, which allows for the formation of agglomerated nanocrystals with controlled sizes, typically in the range of 30–50 nm. nih.gov These nanomaterials possess unique properties that make them suitable for treating environmental contaminants. rsc.org
The high surface-area-to-volume ratio of ceria nanoparticles enhances their reactivity, making them effective in processes like the photocatalytic degradation of pollutants. nih.govmdpi.com The catalytic activity is rooted in the ability of cerium to cycle between its +3 and +4 oxidation states, which facilitates redox reactions that can break down persistent organic pollutants. mdpi.combenthamscience.com Furthermore, ceria nanoparticles have demonstrated a high capacity for adsorbing heavy metals, such as arsenite, effectively reducing the concentration of these toxic substances in aqueous solutions and mitigating their environmental impact.
The versatility of synthesis methods starting from precursors like this compound allows for the modification of nanoparticle properties, such as size and surface chemistry, to optimize their performance for specific environmental treatment applications. nih.gov
Investigation of Radical-Scavenging Properties of Derived Ceria Nanoparticles
Ceria nanoparticles derived from precursors such as this compound exhibit potent radical-scavenging properties, functioning as regenerative antioxidants. nih.govamericanelements.com This capability is attributed to the coexistence of Ce³⁺ and Ce⁴⁺ oxidation states on the nanoparticle surface, which creates oxygen vacancies and defect sites. rsc.orgnih.gov These sites are crucial for the catalytic neutralization of reactive oxygen species (ROS), which are implicated in oxidative stress. nih.govbenthamscience.com
The nanoparticles mimic the function of natural antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov The Ce³⁺ sites on the surface are responsible for scavenging superoxide (O₂•⁻) and hydroxyl (•OH) radicals, while the Ce⁴⁺ sites are involved in the decomposition of hydrogen peroxide (H₂O₂). nih.gov This redox cycle allows a small amount of ceria to catalytically neutralize a large number of free radicals, making them highly efficient. researchgate.netrsc.org
The unique electron configuration of cerium, with its ability to easily transition between valence states, allows these nanoparticles to quench harmful free radicals and regenerate their active state, providing sustained antioxidant activity. nih.govnih.gov
Table 2: Mechanism of Radical Scavenging by Ceria Nanoparticles This table is interactive. Click on headers to sort.
| Reactive Species | Role of Cerium Ion | Reaction | Outcome | Reference |
|---|---|---|---|---|
| Superoxide (O₂•⁻) | Ce³⁺ | Ce³⁺ + O₂•⁻ + 2H⁺ → Ce⁴⁺ + H₂O₂ | Neutralization of superoxide radical | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Ce⁴⁺ | 2Ce⁴⁺ + H₂O₂ → 2Ce³⁺ + O₂ + 2H⁺ | Decomposition of hydrogen peroxide | nih.gov |
| Hydroxyl Radical (•OH) | Ce³⁺ | Ce³⁺ + •OH + H⁺ → Ce⁴⁺ + H₂O | Neutralization of hydroxyl radical | nih.gov |
Future Research Directions and Translational Opportunities
Challenges in Precursor Stability and Handling for Industrial Applications
The industrial utility of Cerium(III) 2-ethylhexanoate (B8288628) as a precursor, catalyst, and additive is significant; however, its stability and handling present notable challenges. Metal carboxylates, as a class, can exhibit sensitivity to environmental conditions, which impacts their shelf-life and performance consistency. The stability of Cerium(III) 2-ethylhexanoate is a critical factor that requires controlled conditions to prevent degradation.
Key challenges include:
Thermal Stability : The compound's performance is intrinsically linked to its thermal behavior. Studies on similar cerium carboxylates, such as cerium butanoate, pentanoate, and hexanoate (B1226103), reveal that these compounds melt before undergoing thermal decomposition. dtu.dk This decomposition process is not straightforward and involves the formation of intermediate species like cerium oxycarbonate before the final product, cerium oxide, is formed. dtu.dk For industrial applications requiring high temperatures, such as the synthesis of nanoparticles or thin films, understanding and controlling this decomposition pathway is crucial to ensure the desired material properties. Irritating fumes and organic acid vapors may be generated when the material is exposed to elevated temperatures or open flames. gelest.com
Hydrolytic Stability : this compound is insoluble in water. chemicalbook.comfishersci.ca However, exposure to moisture can potentially lead to hydrolysis, affecting the precursor's integrity. The hydrolysis of the Cerium(III) ion is a complex process that can lead to the formation of various hydroxide (B78521) species. cost-nectar.eu This sensitivity necessitates handling in controlled, low-humidity environments to maintain the compound's chemical structure and reactivity.
Chemical Incompatibility : The compound is incompatible with strong oxidizing agents. gelest.com Accidental contact can lead to hazardous reactions, compromising safety and product quality. Industrial storage and handling protocols must therefore ensure segregation from such materials. gelest.com The standard synthesis of metal carboxylates often involves multiple purification steps, and the resulting material can resist crystallization, leading to challenges in achieving a precisely quantifiable amount of the metal species and potential batch-to-batch variability. google.com
These challenges highlight the need for robust quality control and standardized handling procedures in industrial settings. Future research should focus on developing stabilized formulations or alternative precursors with enhanced thermal and chemical resilience to broaden the operational window for industrial processes.
| Challenge | Description | Industrial Implication |
| Thermal Decomposition | Undergoes multi-stage decomposition upon heating, preceded by melting. dtu.dk Can release organic acid vapors and cerium oxide fumes. gelest.com | Requires precise temperature control during processing to avoid premature breakdown and ensure the formation of the desired cerium-based material. dtu.dk Off-gassing requires appropriate ventilation and safety measures. gelest.com |
| Sensitivity to Moisture | Potential for hydrolysis, altering the chemical composition of the precursor. cost-nectar.eu | Strict moisture control is necessary during storage and handling to ensure precursor integrity and process reproducibility. |
| Chemical Reactivity | Incompatible with strong oxidizing agents. gelest.com | Requires careful management of chemical storage and process streams to prevent hazardous reactions and maintain a safe operating environment. gelest.com |
| Synthesis & Purity | Conventional synthesis methods can lead to impurities and stoichiometric variability, affecting reproducibility. google.com | Impacts the quality and consistency of downstream products, such as catalysts and advanced materials. google.com |
Exploration of New Catalytic Frontiers and Reaction Systems
Cerium compounds are renowned for their catalytic prowess, largely due to the reversible Ce(III)/Ce(IV) redox couple and high oxygen mobility. mdpi.comacs.org this compound serves both as a catalyst itself and as a precursor for synthesizing highly active cerium-based catalysts, particularly cerium oxide (CeO₂). chemicalbook.comfishersci.caamericanelements.com Future research is aimed at expanding its catalytic applications into new and challenging reaction systems.
Promising areas of exploration include:
Oxidation Catalysis : Cerium oxide-based materials are effective catalysts for oxidation reactions. mdpi.com Future work could focus on leveraging this compound to create catalysts for the selective oxidation of complex organic molecules, a critical process in fine chemical and pharmaceutical synthesis. There is also potential in environmental catalysis, such as the oxidation of volatile organic compounds (VOCs) and carbon monoxide at lower temperatures. srce.hr
Polymerization Reactions : As a metal carboxylate, it has applications as a catalyst in polymerization processes. americanelements.comdic-global.com Research can be directed towards developing novel polymerization systems for advanced polymers with tailored properties.
Hydrogenation and Reforming : Cerium-based catalysts are used in hydrogenation and hydrocarbon reforming reactions. acs.orgamericanelements.com The development of catalysts derived from this compound for processes like the water-gas shift reaction or CO₂ conversion to fuels and chemicals is a significant frontier. mdpi.comacs.org
Synergistic Catalysis : The incorporation of zirconium into a ceria lattice has been shown to improve thermal stability, reducibility, and the formation of oxygen vacancies, thereby enhancing catalytic activity. mdpi.comacs.org Future research could explore the synthesis of mixed-metal 2-ethylhexanoates as precursors for creating advanced bimetallic or multi-metallic catalysts with unique synergistic properties.
The versatility of this compound as a precursor allows for the synthesis of nanostructured catalysts (e.g., nanocubes, nanorods) with high surface areas and specific crystal facets, which can dramatically influence catalytic activity and selectivity. nih.gov
Integration into Next-Generation Advanced Materials
This compound is a valuable precursor for the fabrication of advanced cerium-based materials, particularly cerium oxide (CeO₂), which possesses unique optical, electronic, and chemical properties. chemicalbook.comamericanelements.com The ability to decompose this precursor under controlled conditions allows for the creation of thin films, nanoparticles, and coatings for a variety of next-generation applications. chemicalbook.comfishersci.ca
Future opportunities for integration include:
Optical and Electronic Devices : It is frequently used to deposit cerium oxide thin films. chemicalbook.comamericanelements.com These films can be used as buffer layers in superconductors, as high-k dielectrics in microelectronics, and in electrochromic devices. dtu.dk
Solid Oxide Fuel Cells (SOFCs) : Ceria-based materials are critical components in SOFCs, acting as electrolytes and in anode materials. srce.hrnovapublishers.com Using this compound as a precursor could enable novel fabrication techniques for more efficient and durable fuel cell components.
UV-Shielding Materials : Cerium oxide has a strong ability to absorb UV radiation, making it a promising material for transparent UV filters in coatings and sunscreens. mdpi.com The synthesis of stable, non-polar ceria sols from this compound precursors opens avenues for its incorporation into a wider range of cosmetic and protective coating formulations. mdpi.comresearchgate.net
Biomedical Applications : Cerium oxide nanoparticles, or nanoceria, exhibit antioxidant properties due to their ability to scavenge reactive oxygen species (ROS). nih.govnih.gov This has led to their exploration for treating diseases related to oxidative stress. nih.govmdpi.com this compound can serve as a precursor to synthesize nanoceria with controlled size and surface properties for these advanced biomedical applications. nih.gov
The key to unlocking these applications lies in the precise control over the morphology, particle size, and defect chemistry of the resulting cerium oxide material, which is directly influenced by the decomposition and processing of the this compound precursor. nih.govmdpi.com
Interdisciplinary Research Synergies in Chemical Engineering and Environmental Science
The study and application of this compound are inherently interdisciplinary, bridging the gap between fundamental chemistry, chemical engineering, and environmental science. Future progress will depend on strengthening the synergies between these fields.
Chemical Engineering : From a chemical engineering perspective, the focus is on process optimization, reactor design, and scaling up the synthesis of both the precursor itself and the advanced materials derived from it. Research into the kinetics of its thermal decomposition is crucial for designing chemical vapor deposition (CVD) or sol-gel processes for thin-film and nanoparticle production. dtu.dk The role of metal carboxylates as catalysts in large-scale industrial reactions is also a core area of chemical engineering. grandviewresearch.comdic-global.com
Environmental Science : The environmental applications and implications of cerium compounds are significant. Cerium-based catalysts are integral to automotive catalytic converters for controlling exhaust emissions (NOx, CO, hydrocarbons). mdpi.comacs.org They are also being investigated for the catalytic oxidation of environmental pollutants. srce.hr Conversely, the increasing use of cerium oxide nanoparticles, often produced from precursors like this compound, necessitates a thorough understanding of their environmental fate, transport, and potential ecotoxicity. nih.govnih.gov Research in environmental science can guide the development of safer and more sustainable cerium-based materials and processes.
The synergy between these fields can lead to the development of a circular economy model for cerium-based materials, encompassing sustainable synthesis (green chemistry), efficient application in catalysis and advanced materials (chemical engineering), and responsible end-of-life management (environmental science).
Q & A
Q. What are the standard synthesis methods for Cerium(III) 2-ethylhexanoate, and how do reaction parameters influence product purity?
this compound is synthesized via salt metathesis, where cerium(III) chloride reacts with sodium 2-ethylhexanoate in an organic solvent. Key parameters include:
- Solvent selection : Use toluene or hexane to ensure solubility and prevent side reactions .
- Stoichiometric control : Maintain a 1:3 molar ratio of CeCl₃ to sodium 2-ethylhexanoate for complete ligand exchange.
- Temperature : Reactions at 60–80°C improve yield by accelerating kinetics without decomposing the ligand . Post-synthesis, purity is verified via inductively coupled plasma mass spectrometry (ICP-MS) for Ce content and FTIR to confirm ligand coordination .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of Ce³⁺ to Ce⁴⁺. Store at 2–8°C to minimize thermal degradation .
- Handling : Use glove boxes or fume hoods with HEPA filters to avoid inhalation. Wear nitrile gloves and chemical-resistant aprons, as skin contact may cause irritation .
- Decomposition signs : Discoloration (from pale yellow to brown) indicates oxidation; discard compromised batches .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- FTIR : Confirms ligand binding via C=O stretches (1650–1700 cm⁻¹) and Ce–O vibrations (450–500 cm⁻¹) .
- XPS : Validates oxidation state (Ce³⁺ peaks at 885–890 eV and 903–908 eV) and detects surface impurities .
- NMR (¹H and ¹³C) : Resolves ligand structure but requires deuterated solvents (e.g., CDCl₃) and may be limited by paramagnetic Ce³⁺ broadening .
Advanced Research Questions
Q. How can this compound be optimized as a precursor for flame spray pyrolysis (FSP) synthesis of CeO₂ nanoparticles?
- Precursor concentration : Use 0.27 M solutions in xylene to balance droplet formation and combustion efficiency. Higher concentrations cause incomplete oxidation, leading to carbonaceous residues .
- Fuel-to-oxidizer ratio : Adjust CH₄/O₂ flow rates (e.g., 1.2/2.2 L/min) to control flame temperature and CeO₂ crystallite size (typically 5–20 nm) .
- Doping : Co-feeding with Fe or Zn precursors (e.g., Fe naphthenate) modifies oxygen vacancy density, enhancing catalytic activity in CO oxidation .
Q. What strategies mitigate batch-to-batch variability in catalytic performance for alcohol oxidation reactions?
- Pre-activation : Pre-treat the catalyst at 200°C under O₂ to remove residual ligands that block active sites .
- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) improve substrate diffusion and reduce Ce³⁺ aggregation .
- In situ monitoring : Use UV-Vis spectroscopy to track Ce³⁺/Ce⁴⁺ redox transitions (absorption at 300–400 nm) and correlate with turnover frequency .
Q. How do conflicting toxicity reports for this compound inform its use in biomedical applications?
- Contradictory data : Some studies classify it as a suspected reproductive toxin (H361) , while others report moderate acute toxicity (HMIS Health Hazard: 2/4) .
- Mitigation :
- Conduct dose-response assays (e.g., MTT for cytotoxicity) in relevant cell lines (e.g., HepG2) to establish safe thresholds .
- Use surface functionalization (e.g., PEGylation) to reduce cellular uptake and inflammatory responses .
Methodological Considerations for Data Analysis
Q. How should researchers address discrepancies in nanoparticle size data from microemulsion vs. FSP methods?
- Microemulsion : Produces smaller particles (5–15 nm) due to confined reaction domains in water-in-oil droplets. Key variables include surfactant type (e.g., CTAB vs. PVP) and water-to-surfactant ratio .
- FSP : Yields larger particles (20–50 nm) with broader size distributions. Use high-resolution TEM and dynamic light scattering (DLS) to quantify agglomeration .
- Cross-validation : Compare XRD crystallite sizes with BET surface area to distinguish between primary particles and aggregates .
Q. What computational tools aid in modeling the redox behavior of this compound in catalytic cycles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
